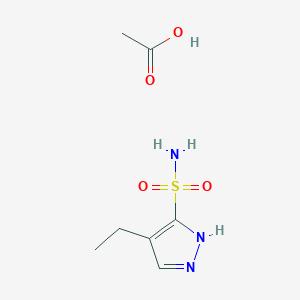![molecular formula C13H19NO B13910050 [(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol](/img/structure/B13910050.png)
[(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol is a chiral compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is substituted with a benzyl group and a hydroxymethyl group. The stereochemistry of the compound is defined by the (2R,4S) configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl and hydroxymethyl groups. One common method involves the use of chiral catalysts to ensure the correct stereochemistry. For example, a chiral catalyst such as diiodo(p-cymene)ruthenium(II) dimer can be used in combination with (R,R)-Me-Duphos in a toluene solvent at 65-70°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to maintain the desired stereochemistry and to minimize the formation of by-products. The final product is typically purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
[(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a ketone or aldehyde, while reduction could produce different alcohols or amines.
科学的研究の応用
[(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and stereochemistry.
作用機序
The mechanism of action of [(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pyrrolidine ring and its substituents can interact with the active sites of enzymes, influencing their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
[(2R,4S)-1-benzyl-4-fluoropyrrolidin-2-yl]methanol: Similar structure but with a fluorine atom instead of a methyl group.
[(2R,3S,4S)-4-[(cyclobutylmethylamino)methyl]-1-(cyclopropylmethyl)-3-phenyl-2-azetidinyl]methanol: Another chiral compound with a different substitution pattern on the pyrrolidine ring.
Uniqueness
[(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol is unique due to its specific stereochemistry and the presence of both benzyl and hydroxymethyl groups. This combination of features makes it a valuable compound in asymmetric synthesis and chiral chemistry .
特性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC名 |
[(2R,4S)-1-benzyl-4-methylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C13H19NO/c1-11-7-13(10-15)14(8-11)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13+/m0/s1 |
InChIキー |
BYFBLBLWIKQDCW-WCQYABFASA-N |
異性体SMILES |
C[C@H]1C[C@@H](N(C1)CC2=CC=CC=C2)CO |
正規SMILES |
CC1CC(N(C1)CC2=CC=CC=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol diHCl](/img/structure/B13909983.png)
![2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine](/img/structure/B13909986.png)

![N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13909994.png)
![4-(4-Tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13909997.png)

![3,7-Dioxabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13910009.png)

![2-[3-(Methylamino)oxetan-3-YL]ethanol](/img/structure/B13910020.png)



![N-[1,3-benzodioxol-5-yl-(2-methyl-1H-indol-3-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13910045.png)
